REACTION_SMILES
|
[CH3:40][OH:41].[Li+:3].[O:4]1[CH2:5][O:6][c:7]2[c:8]1[cH:9][cH:10][c:11]([CH2:13][N:14]1[CH:15]([C:36](=[O:37])[O:38][CH3:39])[CH2:16][CH:17]([N:19]([CH2:20][c:21]3[cH:22][c:23]([O:27][CH3:28])[cH:24][cH:25][cH:26]3)[C:29]([CH2:30][C:31]([CH3:32])([CH3:33])[CH3:34])=[O:35])[CH2:18]1)[cH:12]2.[OH-:2].[OH2:1].[OH2:42]>>[O:4]1[CH2:5][O:6][c:7]2[c:8]1[cH:9][cH:10][c:11]([CH2:13][N:14]1[CH:15]([C:36](=[O:37])[OH:38])[CH2:16][CH:17]([N:19]([CH2:20][c:21]3[cH:22][c:23]([O:27][CH3:28])[cH:24][cH:25][cH:26]3)[C:29]([CH2:30][C:31]([CH3:32])([CH3:33])[CH3:34])=[O:35])[CH2:18]1)[cH:12]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
COC(=O)C1CC(N(Cc2cccc(OC)c2)C(=O)CC(C)(C)C)CN1Cc1ccc2c(c1)OCO2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC(N(Cc2cccc(OC)c2)C(=O)CC(C)(C)C)CN1Cc1ccc2c(c1)OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(CN(C(=O)CC(C)(C)C)C2CC(C(=O)O)N(Cc3ccc4c(c3)OCO4)C2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:40][OH:41].[Li+:3].[O:4]1[CH2:5][O:6][c:7]2[c:8]1[cH:9][cH:10][c:11]([CH2:13][N:14]1[CH:15]([C:36](=[O:37])[O:38][CH3:39])[CH2:16][CH:17]([N:19]([CH2:20][c:21]3[cH:22][c:23]([O:27][CH3:28])[cH:24][cH:25][cH:26]3)[C:29]([CH2:30][C:31]([CH3:32])([CH3:33])[CH3:34])=[O:35])[CH2:18]1)[cH:12]2.[OH-:2].[OH2:1].[OH2:42]>>[O:4]1[CH2:5][O:6][c:7]2[c:8]1[cH:9][cH:10][c:11]([CH2:13][N:14]1[CH:15]([C:36](=[O:37])[OH:38])[CH2:16][CH:17]([N:19]([CH2:20][c:21]3[cH:22][c:23]([O:27][CH3:28])[cH:24][cH:25][cH:26]3)[C:29]([CH2:30][C:31]([CH3:32])([CH3:33])[CH3:34])=[O:35])[CH2:18]1)[cH:12]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
COC(=O)C1CC(N(Cc2cccc(OC)c2)C(=O)CC(C)(C)C)CN1Cc1ccc2c(c1)OCO2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC(N(Cc2cccc(OC)c2)C(=O)CC(C)(C)C)CN1Cc1ccc2c(c1)OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(CN(C(=O)CC(C)(C)C)C2CC(C(=O)O)N(Cc3ccc4c(c3)OCO4)C2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |